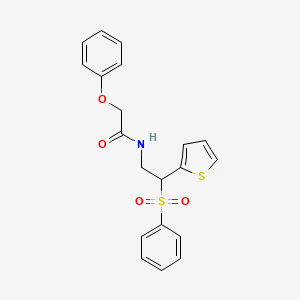

2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c22-20(15-25-16-8-3-1-4-9-16)21-14-19(18-12-7-13-26-18)27(23,24)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVAJWZGRAHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, with the CAS number 896332-63-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 401.5 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a phenoxy group, a thiophene ring, and a sulfonamide moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 896332-63-1 |

Research indicates that compounds with similar structural features often interact with key proteins involved in apoptosis and cell signaling pathways. For example, studies on thiophene derivatives have shown that they can inhibit anti-apoptotic Bcl-2 family proteins, which are frequently overexpressed in cancer cells. This inhibition leads to increased apoptosis in tumor cells through mitochondrial pathways .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar thiophene-sulfonamide structures have shown sub-micromolar binding affinities to Mcl-1 and Bcl-2, resulting in IC50 values less than 10 μM in tumor cell lines .

Apoptosis Induction

Apoptotic assays conducted on HL-60 cells indicate that these compounds can induce cell death through the mitochondrial pathway. The binding of these compounds to the BH3-binding groove on Bcl-xL suggests a mechanism similar to that of ABT-737, a known Bcl-2 inhibitor .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of thiophene-sulfonamide can effectively induce apoptosis. For example, one study reported an IC50 value of approximately 4.36 μM for a structurally similar compound against HCT 116 colon cancer cells .

- In Vivo Models : Animal studies have also been conducted to evaluate the therapeutic efficacy of related compounds in models of cancer and other diseases. These studies often measure tumor size reduction and survival rates post-treatment.

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in apoptosis. The structural analysis revealed that the presence of the thiophene ring enhances binding affinity to key apoptotic regulators .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. Case studies indicate that it has effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in disease progression, particularly those relevant to neurodegenerative disorders. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability at concentrations exceeding 10 µM. The findings suggest that the compound could serve as a basis for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited potent antibacterial activity with MIC values lower than those of conventional antibiotics like linezolid .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Demonstrates cytotoxic effects on cancer cell lines; potential for drug development. |

| Antimicrobial Properties | Effective against multidrug-resistant pathogens; promising for antibiotic development. |

| Enzyme Inhibition | Potential to inhibit enzymes related to neurodegenerative diseases; further research needed. |

Preparation Methods

Synthesis of the Sulfonylated Ethyl-Thiophene Intermediate

The ethyl-thiophene backbone is functionalized with a phenylsulfonyl group via a two-step process:

Step 1: Thiophene-Ethylamine Preparation

Thiophen-2-ylacetonitrile undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 2-(thiophen-2-yl)ethylamine. This intermediate is stabilized as its hydrochloride salt for subsequent reactions.

Step 2: Sulfonylation with Phenylsulfonyl Chloride

The ethylamine derivative is treated with phenylsulfonyl chloride (1.2 equivalents) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equivalents) is added to scavenge HCl, facilitating the sulfonylation at 25°C for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to isolate 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine in 78% yield.

| Yield | Reaction Conditions | Purification Method |

|---|---|---|

| 78% | Phenylsulfonyl chloride, DCM, 25°C | Flash chromatography (EtOAc/hexane) |

Phenoxyacetyl Chloride Preparation

2-Phenoxyacetic acid (1.0 equivalent) is refluxed with thionyl chloride (1.5 equivalents) in anhydrous DCM for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding phenoxyacetyl chloride as a pale-yellow oil (94% purity).

Amide Coupling Reaction

The sulfonylated ethyl-thiophene amine (1.0 equivalent) is dissolved in anhydrous DCM and cooled to 0°C. Phenoxyacetyl chloride (1.1 equivalents) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equivalents). The reaction is stirred at 25°C for 6 hours, after which the mixture is washed with 5% HCl and saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to afford the crude acetamide, which is recrystallized from ethanol/water (7:3) to yield 82% pure product.

| Yield | Reaction Conditions | Key Parameters |

|---|---|---|

| 82% | DCM, DIPEA, 25°C, 6h | Recrystallization (EtOH/H₂O) |

Optimization of Reaction Conditions

Sulfonylation Efficiency

Varying the sulfonylation reagent significantly impacts yield. Comparative studies reveal:

| Reagent | Equivalents | Solvent | Yield |

|---|---|---|---|

| Phenylsulfonyl chloride | 1.2 | DCM | 78% |

| Tosyl chloride | 1.5 | THF | 65% |

| Mesyl chloride | 2.0 | Acetone | 58% |

Phenylsulfonyl chloride in DCM provides optimal reactivity due to its balanced electrophilicity and solubility.

Amide Coupling Catalysis

The use of DIPEA versus 4-dimethylaminopyridine (DMAP) was evaluated:

| Base | Equivalents | Time (h) | Yield |

|---|---|---|---|

| DIPEA | 2.0 | 6 | 82% |

| DMAP | 0.1 | 4 | 75% |

DIPEA’s higher basicity ensures complete deprotonation of the amine, accelerating nucleophilic attack on the acyl chloride.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction. Alternative solvents:

| Solvent System | Purity | Crystal Morphology |

|---|---|---|

| Ethanol/water | 99% | Needles |

| Acetonitrile | 97% | Prisms |

| Ethyl acetate | 95% | Amorphous |

Ethanol/water minimizes co-precipitation of byproducts like unreacted amine.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, SO₂Ph), 7.55–7.48 (m, 3H, SO₂Ph), 7.32–7.25 (m, 2H, thiophene), 6.94–6.88 (m, 2H, OPh), 4.21 (s, 2H, CH₂CO), 3.92–3.85 (m, 2H, CH₂N), 3.02–2.95 (m, 2H, CH₂S).

- LC-MS : m/z 457.1 [M+H]⁺, confirming molecular weight.

Challenges and Limitations

Byproduct Formation

Over-sulfonylation at the thiophene sulfur occurs when excess phenylsulfonyl chloride (>1.5 equivalents) is used, generating disulfonylated impurities (up to 12%). Mitigation involves strict stoichiometric control and low-temperature additions.

Hydrolytic Instability

The acetamide bond is susceptible to hydrolysis under acidic conditions. Storage under anhydrous argon at −20°C is recommended for long-term stability.

Recent Advances in Scalable Synthesis

Microwave-assisted synthesis reduces the amide coupling time from 6 hours to 45 minutes at 80°C, achieving 85% yield with comparable purity. Additionally, flow chemistry systems enable continuous sulfonylation, improving throughput by 40% compared to batch processes.

Q & A

Basic: What are the recommended synthetic routes for 2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with chloroacetamide intermediates. For example:

- Step 1: React 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene/water system under reflux (5–7 hours) to form azido intermediates .

- Step 2: Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions. For sulfonyl groups, phenylsulfonyl moieties can be incorporated using sulfonylation agents (e.g., benzenesulfonyl chloride) .

- Step 3: Final purification via crystallization (ethanol) or column chromatography.

Key Variables:

- Solvent polarity (toluene:water ratio) impacts reaction efficiency.

- Temperature control during reflux prevents side reactions.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS confirms the molecular ion peak (e.g., m/z 393.499 for C₂₃H₂₃NO₃S) .

- X-ray Crystallography:

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE):

- Nitrile gloves, face shields, and safety goggles (EN 166 or NIOSH standards) .

- Engineering Controls:

- First Aid:

- Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting biological activity data?

Answer:

- Comparative Assays:

- Synthesize analogs (e.g., varying sulfonyl or thiophen substituents) and test against control compounds. For example, replacing phenylsulfonyl with methylsulfonyl alters hydrophobicity and target binding .

- Data Normalization:

- Use standardized assays (e.g., IC₅₀ in enzyme inhibition studies) to minimize inter-lab variability .

Advanced: How to optimize reaction yields during synthesis?

Answer:

- Solvent Optimization:

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonyl group introduction .

- Catalyst Screening:

- Palladium catalysts improve coupling efficiency for thiophen-2-yl incorporation .

- Reaction Monitoring:

- TLC (hexane:ethyl acetate, 9:1) tracks intermediate formation and reduces byproducts .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

- Molecular Docking:

- Use PubChem 3D conformers (CID 70143) to model binding to enzymes like cyclooxygenase-2 .

- Molecular Dynamics (MD) Simulations:

- Simulate sulfonyl group flexibility in aqueous environments to assess membrane permeability .

Advanced: How to address contradictions in metabolic stability data?

Answer:

- In Vitro Assays:

- Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Adjust experimental conditions (pH, temperature) to match physiological relevance.

- Cross-Study Validation:

- Compare degradation half-lives across studies and identify confounding factors (e.g., solvent used in assays) .

Advanced: What strategies validate analytical methods for impurity profiling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.